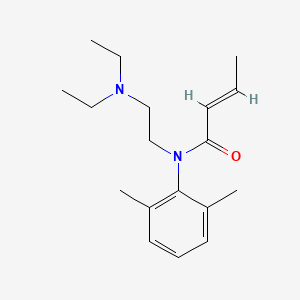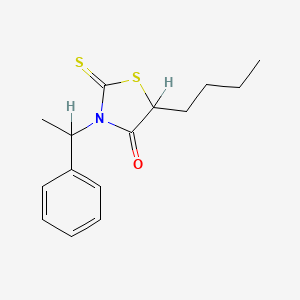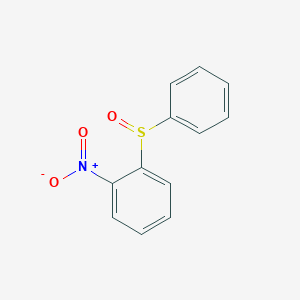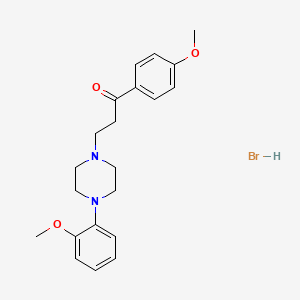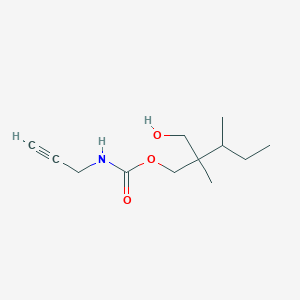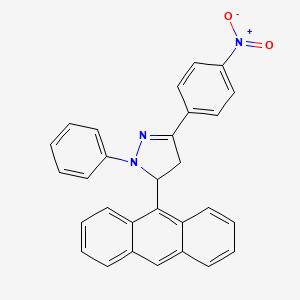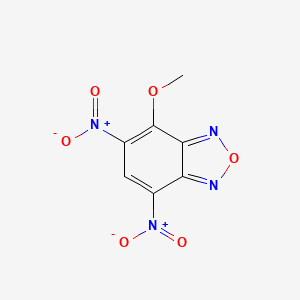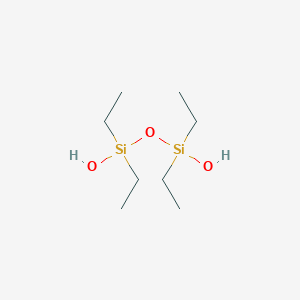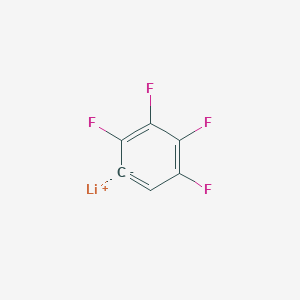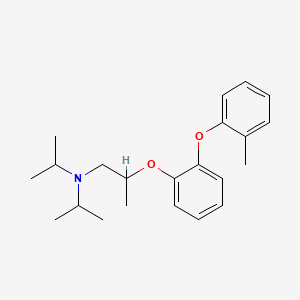
3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione typically involves the reaction of aniline derivatives with sulfur-containing reagents under controlled conditions. Common synthetic routes may include:
Cyclization reactions: Using aniline and sulfur dichloride in the presence of a base.
Oxidative coupling: Employing oxidizing agents to facilitate the formation of the dithiazole ring.
Industrial Production Methods
Industrial production methods would likely involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the dithiazole ring using reducing agents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aniline moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Acidic or basic conditions depending on the nature of the substituent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aniline ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate access.
Modulation of receptor function: Interacting with cellular receptors to alter signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1lambda~6~,3,4-thiadiazole-1,1-dione: Another heterocyclic compound with similar structural features.
4-Phenyl-1lambda~6~,2,3-dithiazole-1,1-dione: Shares the dithiazole ring structure but with different substituents.
Uniqueness
3-Anilino-1lambda~6~,4,2-dithiazole-1,1(5H)-dione is unique due to its specific combination of aniline and dithiazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
18137-84-3 |
|---|---|
Molecular Formula |
C8H8N2O2S2 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
1,1-dioxo-N-phenyl-1,4,2-dithiazol-3-amine |
InChI |
InChI=1S/C8H8N2O2S2/c11-14(12)6-13-8(10-14)9-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) |
InChI Key |
KENNSRBUMWLXRB-UHFFFAOYSA-N |
Canonical SMILES |
C1SC(=NS1(=O)=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


